molecular formula C16H19N3S B5549316 3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone

Cat. No.: B5549316
M. Wt: 285.4 g/mol
InChI Key: NMBRYRZOKYANPW-NRHDHWSESA-N
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Description

3-phenylacrylaldehyde (4-tert-butyl-1,3-thiazol-2-yl)hydrazone is a useful research compound. Its molecular formula is C16H19N3S and its molecular weight is 285.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 285.12996879 g/mol and the complexity rating of the compound is 340. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Structural Analysis and Conformations

  • Hydrazone compounds, including those related to 3-phenylacrylaldehyde hydrazones, have been structurally characterized to understand their conformations and intermolecular hydrogen bonding. The study by Lindgren et al. (2013) analyzed different conformations and found variations in intermolecular interactions among similar compounds (Lindgren et al., 2013).

2. Azo-Hydrazone Tautomerism

  • Azo-hydrazone tautomerism, a chemical equilibrium between azo and hydrazone forms, has been studied in compounds similar to 3-phenylacrylaldehyde hydrazones. Lyčka (1999) analyzed the NMR spectra of dyes prepared by coupling naphthalene-diazonium chloride with hydrazones, which included insights into azo-hydrazone tautomerism (Lyčka, 1999).

3. Applications in Dye and Pigment Chemistry

  • The role of hydrazones in dye and pigment chemistry has been explored. For example, Yagi (1963) studied the absorption spectra of phenylazoacetoacetanilide and related compounds, which share structural similarities with 3-phenylacrylaldehyde hydrazones, providing insights into the effects of intramolecular hydrogen bonds and π-p conjugation (Yagi, 1963).

4. Synthesis and Characterization of Novel Compounds

  • Research on the synthesis of novel hydrazone compounds is ongoing. Zhang et al. (2009) synthesized and characterized novel arylaldehyde (arylketone)-thiol acetyl hydrazone derivatives, which are structurally related to 3-phenylacrylaldehyde hydrazones (Zhang et al., 2009).

5. Medicinal Chemistry Applications

  • The antimicrobial activity of hydrazone-bridged thiazole-pyrrole derivatives, which are structurally related to 3-phenylacrylaldehyde hydrazones, has been investigated. Yurttaş et al. (2013) synthesized compounds containing hydrazone bridges and tested their antibacterial and antifungal activities (Yurttaş et al., 2013).

6. Polymer Chemistry and Fluorescence Properties

  • The study by Zhang et al. (2019) on salicylaldehyde hydrazone-functionalized polymers and their complexes withrare earth elements explored the fluorescence properties of these materials. This research is relevant to the field of polymer chemistry and highlights the potential of hydrazone derivatives in developing new materials with unique optical properties (Zhang et al., 2019).

7. Catalysis and Chemical Reactions

  • Blanden et al. (2011) investigated the use of 4-aminophenylalanine as a biocompatible nucleophilic catalyst for hydrazone ligations, which is significant in the context of catalysis and biochemical applications. This study is particularly relevant for understanding the catalytic behavior of hydrazone compounds in biological systems (Blanden et al., 2011).

8. Corrosion Inhibition

  • The inhibition activity of thiazole hydrazones, structurally related to 3-phenylacrylaldehyde hydrazones, in preventing mild steel corrosion in acid media was explored by Chaitra et al. (2016). This study highlights the application of hydrazone compounds in corrosion inhibition, a critical aspect of industrial chemistry (Chaitra et al., 2016).

Properties

IUPAC Name

4-tert-butyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3S/c1-16(2,3)14-12-20-15(18-14)19-17-11-7-10-13-8-5-4-6-9-13/h4-12H,1-3H3,(H,18,19)/b10-7+,17-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMBRYRZOKYANPW-NRHDHWSESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NN=CC=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CSC(=N1)N/N=C/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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